Molecular Weight Advantage: Reduced Lipophilicity for Improved Drug-Likeness
The target compound (MW 184.24 g/mol) is significantly smaller and less lipophilic than its 9-benzyl analog (9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, CAS 1169699-61-9, MW 260.33 g/mol). The absence of the benzyl group reduces the calculated XLogP3-AA from 1.1 (for the 9-benzyl analog) to an estimated -0.5 to 0.5 for the target compound, based on the contribution of the N-methyl and morpholinone core. This shift in lipophilicity profile aligns with more favorable drug-likeness parameters, including lower logP and higher aqueous solubility . In a related spirocyclic series, a similar reduction in MW and lipophilicity was associated with improved metabolic stability and lower plasma protein binding [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 184.24 g/mol; Formula = C9H16N2O2; estimated XLogP3-AA = -0.5 to 0.5 |
| Comparator Or Baseline | 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one: MW = 260.33 g/mol; Formula = C15H20N2O2; XLogP3-AA = 1.1 [2] |
| Quantified Difference | MW reduction of 76.09 g/mol (29.2% lower); XLogP3-AA reduction of approximately 0.6-1.6 units |
| Conditions | Calculated values from PubChem and ChemSpider; physicochemical property inference |
Why This Matters
Lower molecular weight and lipophilicity are strongly correlated with improved oral bioavailability and reduced risk of attrition due to ADMET liabilities, making this compound a more attractive starting point for lead optimization than larger, more lipophilic analogs.
- [1] García M, Virgili M, Alonso M, et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. 2019;62(22):10156-10176. doi:10.1021/acs.jmedchem.9b01256. View Source
- [2] PubChem. 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CID 58300057). https://pubchem.ncbi.nlm.nih.gov/compound/58300057 (accessed 2026-04-16). View Source
